4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine

Overview

Description

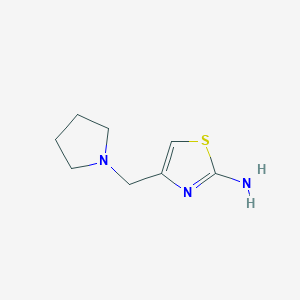

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a pyrrolidine ring attached to a thiazole ring via a methylene bridge. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both nitrogen and sulfur atoms in its structure makes it a versatile scaffold for the development of new drugs and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea under basic conditions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the thiazole derivative with pyrrolidine in the presence of a suitable base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide as a solvent.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced derivatives with modified functional groups.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research indicates that 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine exhibits a range of biological activities, including:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, including bacteria and fungi. The thiazole moiety is particularly noted for its broad-spectrum antimicrobial activity .

- Anticancer Activity : Derivatives of thiazole have been found to possess anticancer properties, targeting multiple cancer cell lines. Studies have demonstrated selective cytotoxicity against human cancer cells, suggesting that this compound could be developed into a therapeutic agent for cancer treatment .

- Neuroprotective Effects : Some thiazole derivatives have been linked to neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The ability to modify the compound through derivatization enhances its pharmacological profile and allows for the exploration of structure–activity relationships (SAR) that can lead to more potent derivatives .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. Compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Studies

In vitro studies have shown that certain derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). These studies suggest that modifications to the thiazole ring can enhance cytotoxicity while minimizing toxicity to normal cells .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Aminothiazole | Structure | Known for broad-spectrum antimicrobial activity |

| Pyrrolidine | Structure | Versatile building block found in natural products |

| Thiazolidine | Structure | Used in diabetes treatment; exhibits anti-inflammatory properties |

The unique combination of a pyrrolidine ring with a functionalized thiazole allows for enhanced bioactivity compared to simpler analogs. This structural diversity enables interactions with multiple biological targets, making it a valuable candidate for further investigation in medicinal chemistry.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors on the cell surface, triggering intracellular signaling pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(Pyrrolidin-1-ylmethyl)benzaldehyde: Similar structure with a benzaldehyde group instead of a thiazole ring.

1-(Pyrrolidin-1-ylmethyl)-4-(thiophen-2-ylmethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one: Contains a triazoloquinazolinone scaffold with a pyrrolidin-1-ylmethyl group.

Pyrrolidine-2,5-diones: Compounds with a pyrrolidine ring and dione functional groups.

Uniqueness

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is unique due to the presence of both a pyrrolidine ring and a thiazole ring in its structure. This combination of heterocycles provides a distinct set of chemical and biological properties, making it a valuable scaffold for drug discovery and development.

Biological Activity

4-(Pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its anticonvulsant , anticancer , and antimicrobial properties, supported by relevant studies and data.

- Chemical Formula : C₈H₁₃N₃S

- Molecular Weight : 183.27 g/mol

- CAS Number : 17386-09-3

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring can significantly enhance anticonvulsant effects.

Key Findings:

- A series of thiazole-integrated compounds were synthesized and tested for their efficacy against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES) models.

- Compounds with para-halogen substitutions on the phenyl ring exhibited higher anticonvulsant activity compared to their non-substituted counterparts. For instance, certain derivatives demonstrated median effective doses (ED50) significantly lower than standard medications like ethosuximide .

| Compound | ED50 (mg/kg) | Model Used |

|---|---|---|

| This compound | <20 | PTZ |

| Thiazole derivative X | 24.38 | MES |

| Thiazole derivative Y | 88.23 | PTZ |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that derivatives of thiazoles can inhibit the proliferation of cancer cells through multiple mechanisms.

Research Insights:

- In vitro studies have shown that thiazole derivatives exhibit selective cytotoxicity against human glioblastoma U251 and melanoma WM793 cells while sparing normal cells .

- A notable compound derived from thiazole showed an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard chemotherapeutics like 5-fluorouracil .

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| U251 (glioblastoma) | 5.71 | |

| MCF7 (breast cancer) | 5.00 | |

| HT29 (colon cancer) | 10.00 |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives, including this compound, have also been a focus of research. These compounds have shown promising antibacterial and antifungal activities.

Study Outcomes:

- In vitro assays revealed that certain thiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| S. aureus | 0.0039 | High |

| E. coli | 0.025 | Moderate |

| C. albicans (fungal) | 16.69 | Moderate |

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c9-8-10-7(6-12-8)5-11-3-1-2-4-11/h6H,1-5H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYCNPLJANDOZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366469 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17386-09-3 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.